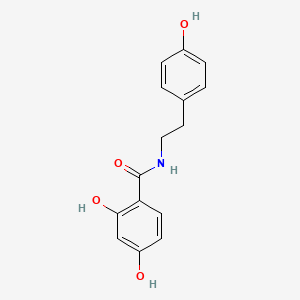
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide is a phenolic amide compound. Phenolic amides are known for their presence in various herbal medicines and have been studied for their diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide typically involves the condensation of 2,4-dihydroxybenzoic acid with 4-hydroxyphenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anti-cancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anti-cancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
- 2,4-Dihydroxy-N-(4-hydroxyphenyl)benzamide
Uniqueness
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C15H15NO4 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
2,4-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H15NO4/c17-11-3-1-10(2-4-11)7-8-16-15(20)13-6-5-12(18)9-14(13)19/h1-6,9,17-19H,7-8H2,(H,16,20) |
Clave InChI |
PTDZVTUHVICJJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)C2=C(C=C(C=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















